Cyclotetrasilane, octaethyl-
Description
Cyclotetrasilane, octaethyl- (CAS 1451-99-6) is a cyclic organosilicon compound with the molecular formula C₁₆H₄₈O₄Si₄ . It belongs to the class of cyclotetrasiloxanes, characterized by a four-membered silicon-oxygen ring substituted with ethyl groups. Octaethylcyclotetrasilane is hypothesized to exhibit higher molecular weight and reduced volatility compared to methyl-substituted analogs due to its bulkier ethyl substituents .
Properties
CAS No. |
75375-74-5 |
|---|---|
Molecular Formula |
C16H40Si4 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octaethyltetrasiletane |
InChI |
InChI=1S/C16H40Si4/c1-9-17(10-2)18(11-3,12-4)20(15-7,16-8)19(17,13-5)14-6/h9-16H2,1-8H3 |
InChI Key |
WNKCEJQXFZAPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]1([Si]([Si]([Si]1(CC)CC)(CC)CC)(CC)CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclic Siloxanes
Structural and Molecular Properties
The following table compares key properties of octaethylcyclotetrasilane with related cyclic siloxanes:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (K) | Density (kg/m³) |
|---|---|---|---|---|
| Hexamethylcyclotrisiloxane (D3) | C₆H₁₈O₃Si₃ | 222.46 | 408–410 | 1.12 (at 298 K) |
| Octamethylcyclotetrasiloxane (D4) | C₈H₂₄O₄Si₄ | 296.62 | 446.2–448.5 | 956.03 (at 293 K) |
| Decamethylcyclopentasiloxane (D5) | C₁₀H₃₀O₅Si₅ | 370.78 | 483–485 | 957.1 (at 298 K) |
| Octaethylcyclotetrasilane | C₁₆H₄₈O₄Si₄ | 497.11* | N/A | N/A |
Note: Molecular weight calculated based on formula C₁₆H₄₈O₄Si₄. Experimental data for octaethylcyclotetrasilane are scarce.
Key Observations:
- Substituent Effects : Ethyl groups in octaethylcyclotetrasilane increase molecular weight by ~67% compared to D4, likely reducing volatility and increasing hydrophobicity .
- Boiling Point Trends : Methyl-substituted siloxanes (D3, D4, D5) show increasing boiling points with ring size. Ethyl substitution would further elevate boiling points due to stronger van der Waals interactions .
Thermodynamic and Physical Properties
Heat Capacity and Phase Behavior
For D4 , heat capacity ($Cp$) increases with temperature, ranging from 520.1 J/mol·K at 313.12 K to 568.4 J/mol·K at 425.95 K . Ethyl-substituted analogs like octaethylcyclotetrasilane are expected to exhibit higher $Cp$ values due to increased rotational and vibrational modes from larger substituents.
Vapor Pressure
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing octaethylcyclotetrasilane with high purity and yield?
- Methodological Answer : Synthesis should involve controlled siloxane ring-opening reactions or condensation of ethoxysilane precursors under inert atmospheres (e.g., nitrogen). Purification via fractional distillation or preparative chromatography is critical to isolate the cyclic tetramer. Characterization using and FT-IR can confirm ring closure and substituent integrity . Reaction conditions (temperature, catalysts like bases or transition metals) must be optimized to minimize linear oligomer byproducts .
Q. How can researchers reliably characterize the physical and thermodynamic properties of octaethylcyclotetrasilane?
- Methodological Answer : Key techniques include:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) for phase transitions and decomposition temperatures.
- Spectroscopy : Raman spectroscopy to probe Si-Si and Si-O vibrational modes.
- Chromatography : Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.
- Computational Modeling : Density Functional Theory (DFT) to predict bond angles and stability .
Tabulate properties (e.g., melting point, solubility in nonpolar solvents) against literature benchmarks to validate reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in environmental fate data for octaethylcyclotetrasilane, such as biodegradation vs. persistence?
- Methodological Answer : Conduct systematic reviews using EPA-defined criteria (e.g., inclusion/exclusion thresholds for study relevance) . Prioritize peer-reviewed studies with robust controls (e.g., OECD 301F biodegradation tests). Apply meta-analysis to quantify variability in half-life measurements across soil/water matrices. Cross-reference with computational fate models (e.g., EPI Suite) to identify outliers . Discrepancies may arise from assay sensitivity or matrix effects (e.g., organic content in soil) .
Q. How can researchers design studies to model occupational exposure pathways for octaethylcyclotetrasilane during laboratory handling?
- Methodological Answer :
Exposure Scenarios : Simulate volatilization during synthesis or aerosolization in milling processes.
Analytical Detection : Use real-time sensors (e.g., PID for vapor) and wipe sampling for surface residues.
Data Integration : Apply probabilistic models (e.g., Monte Carlo simulations) to estimate inhalation/contact risks.
Validate against EPA’s Tiered Exposure Framework, which classifies exposure routes (dermal, inhalation) and receptor populations . Include controls for laboratory ventilation efficiency and PPE efficacy .
Q. What computational approaches best predict the reactivity of octaethylcyclotetrasilane in cross-coupling reactions?
- Methodological Answer :
- Reactivity Descriptors : Calculate Frontier Molecular Orbitals (HOMO/LUMO) via DFT to assess nucleophilic/electrophilic sites.
- Kinetic Modeling : Use transition state theory to model Si-Si bond cleavage energetics.
- Solvent Effects : Apply COSMO-RS to simulate solvent interactions in reaction media.
Compare predictions with experimental kinetics (e.g., Arrhenius plots) .
Data Analysis and Interpretation
Q. How should researchers address gaps in toxicity data for octaethylcyclotetrasilane while adhering to ethical guidelines?
- Methodological Answer :
- Alternative Methods : Use in vitro assays (e.g., zebrafish embryotoxicity) to minimize vertebrate testing .
- Read-Across Strategies : Leverage data from structurally similar siloxanes (e.g., D4/D5) with EPA’s CompTox Dashboard .
- Ethical Review : Submit protocols to institutional review boards (IRBs) to ensure compliance with the 3Rs (Replacement, Reduction, Refinement) .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in octaethylcyclotetrasilane toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit Hill or Weibull models to sigmoidal dose-response curves.
- Benchmark Dose (BMD) Analysis : Calculate BMDL10 (lower confidence limit) for risk assessment.
- Uncertainty Quantification : Use Bayesian hierarchical models to integrate inter-study variability .
Report confidence intervals and effect sizes to avoid overinterpretation of low-dose effects .
Literature and Data Synthesis
Q. How can researchers systematically identify and prioritize gray literature on octaethylcyclotetrasilane for risk evaluation?
- Methodological Answer :
Search Strategy : Use Boolean operators (e.g., "octaethylcyclotetrasilane" AND "environmental fate") in databases like ChemSpider and ECHA .
Screening Criteria : Apply EPA’s exclusion rules (e.g., exclude studies on unrelated endpoints like ozone depletion) .
Data Extraction : Use tools like DistillerSR for systematic categorization of exposure/toxicity endpoints .
Gray literature (e.g., technical reports) should undergo quality scoring based on OECD validation principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
